![molecular formula C51H86N10O15 B601261 Caspofungin Impurity A CAS No. 1202167-57-4](/img/structure/B601261.png)
Caspofungin Impurity A
Overview
Description
Caspofungin Impurity A is an impurity found in caspofungin, a drug used to treat fungal infections . It has been shown to inhibit bacterial growth and is thought to be responsible for the bactericidal activity of caspofungin .
Chemical Reactions Analysis
Caspofungin, the parent compound of Caspofungin Impurity A, inhibits the synthesis of beta- (1,3)-D-glucan, an essential component of the fungal cell wall . This action disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .Scientific Research Applications
Antifungal Activity and Efficacy
Caspofungin, a member of the echinocandin class, demonstrates potent antifungal activity, particularly against Candida and Aspergillus species. Its efficacy has been established in various contexts, including as a primary or salvage treatment for invasive aspergillosis and candidiasis. Studies have shown that caspofungin is effective against a wide range of Candida species, including fluconazole-resistant strains (Pfaller et al., 2003), and it has been used in combination with other antifungal agents like liposomal amphotericin B (Kontoyiannis et al., 2003).
Mechanism of Action
Caspofungin exerts its antifungal effect by inhibiting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This action disrupts cell wall formation, leading to cell death in fungi. The specific mechanism of caspofungin and its implications for resistance have been a subject of extensive research. For example, studies on Aspergillus fumigatus mutants have explored how reduced susceptibility to caspofungin can arise (Gardiner et al., 2005).
Pharmacokinetics and Safety
The pharmacokinetics of caspofungin have been studied in various populations, including children and adults, to determine optimal dosing regimens. It is primarily metabolized in the liver, with slow metabolic transformation suggesting the role of hepatic uptake transporters in its elimination (Stone et al., 2002); (Sandhu et al., 2005).
Resistance Mechanisms and Pathway Activation
The development of resistance to caspofungin, although not widely reported, has been a key area of study. Research has focused on identifying mutations and cellular pathways affected by caspofungin exposure, such as the cell wall integrity and calcineurin pathways in Candida albicans (Kelly et al., 2009); (Wiederhold et al., 2005).
Comparative Studies with Other Antifungals
Caspofungin has been compared with other antifungal agents like amphotericin B and fluconazole in clinical trials, often demonstrating similar or superior efficacy and better tolerability. Such comparative studies provide insights into its effectiveness and safety profile in treating fungal infections (Mora-Duarte et al., 2002).
Non-human Models
Studies using non-human models like Galleria mellonella have also been conducted to understand the in vivo antifungal effects of caspofungin and its impact on the immune response (Kelly & Kavanagh, 2011).
Future Directions
Caspofungin, the parent compound of Caspofungin Impurity A, is an important addition to the antifungal pharmacopoeia . Future research may focus on optimizing the dosage regimen for caspofungin in patients with higher body weight or hypoalbuminaemia . Further studies are also required to define the exact role of caspofungin in the antifungal armamentarium .
properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOBWNPZWJLMW-KYODTCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N10O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131637964 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.